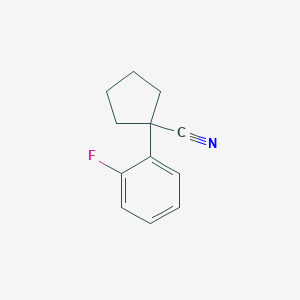

1-(2-Fluorophenyl)cyclopentanecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Fluorophenyl)cyclopentanecarbonitrile" is a fluorinated organic molecule that is structurally related to various compounds studied for their unique chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated cyclopentane derivatives and their synthesis, molecular structure, and chemical reactions offers valuable insights into the potential characteristics of "1-(2-Fluorophenyl)cyclopentanecarbonitrile".

Synthesis Analysis

The synthesis of fluorinated cyclopentane derivatives can involve multistep reactions starting from cyclopentanone, as demonstrated in the synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene . This process includes a Grignard reaction, oxidation, and dehydration steps. Similarly, the synthesis of (S)-2-methyl-3-fluorophenyl cyclopentanone methyl ester involves inter- and intramolecular alkylation reactions, showcasing the versatility of cyclopentanone as a building block for creating complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of fluorinated cyclopentane derivatives is often confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallographic analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can reveal features such as intramolecular hydrogen bonds, which can influence the molecule's reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated cyclopentane derivatives can undergo a range of chemical reactions. For instance, photochromic dithienylcyclopentene derivatives can exhibit reversible photochromic reactions upon irradiation with ultraviolet and visible light, changing color in response to the light source . This property is of particular interest for applications in optoelectronics, such as optical data storage and molecular machines.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopentane derivatives can vary significantly depending on their molecular structure. For example, the photochromic properties of dithienylcyclopentene derivatives can be modulated by external stimuli such as pH, intramolecular hydrogen bonds, and coordination with metal cations . These properties are crucial for their potential use in advanced technological applications.

科学的研究の応用

Synthesis and Analytical Characterization

Research on 1-(2-Fluorophenyl)cyclopentanecarbonitrile and its derivatives often focuses on their synthesis and analytical characterization. For instance, Dybek et al. (2019) reported on the synthesis and characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers. Their study involved comprehensive analytical characterizations using various mass spectrometry platforms, gas and liquid chromatography, and nuclear magnetic resonance spectroscopy, among others, highlighting the compound's relevance in research involving NMDA receptor antagonists (Dybek et al., 2019).

Novel Synthetic Routes

Kisel et al. (2002) discussed the synthesis of condensed isoquinolines and spirocyclic systems starting from similar compounds, demonstrating innovative routes to heterospiro systems and underscoring the compound's utility in creating complex molecular architectures (Kisel et al., 2002).

Pharmacological Characterizations

Wallach et al. (2019) explored the pharmacological characteristics of fluorolintane and its isomers, showing high affinity for NMDA receptors and significant activities at norepinephrine, serotonin, and dopamine transporters. Their work provides insight into the potential therapeutic applications of these compounds in treating conditions such as pain, epilepsy, neurodegenerative diseases, and depression (Wallach et al., 2019).

Chemical Precursor Analysis

Research also extends to the analysis of chemical precursors related to 1-(2-Fluorophenyl)cyclopentanecarbonitrile. Luo et al. (2022) identified and analyzed a suspected chemical precursor of 2-fluorodeschloroketamine, elucidating the fragmentation pathway and decomposition products. This study highlights the compound's significance in understanding the synthesis and decomposition pathways of pharmacologically active substances (Luo et al., 2022).

特性

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRPRFWZCDHYKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369802 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214262-89-2 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)